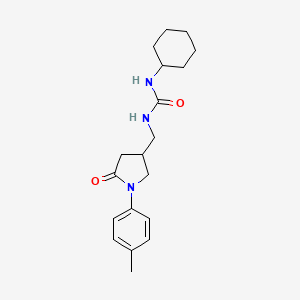![molecular formula C19H22N4O3S B3016934 2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251619-51-8](/img/structure/B3016934.png)
2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class. This class of compounds has been explored for various biological activities, including antimalarial, inotropic, and antimicrobial properties. The specific compound , while not directly studied in the provided papers, shares structural similarities with compounds that have been synthesized and evaluated for their biological activities.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves multi-step chemical reactions, starting from basic building blocks such as benzoyl-2-cyanoacetohydrazide and substituted cinnamonitriles . The synthesis process may include cyclization reactions and subsequent functionalization to introduce various substituents, such as the piperidin-1-ylsulfonyl group. The synthesis of these compounds can be optimized using methods like microwave irradiation to enhance reaction efficiency .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives is characterized by the presence of a triazolo ring fused to a pyridine ring. The substituents attached to this core structure, such as the 2-methylbenzyl and piperidin-1-ylsulfonyl groups, can significantly influence the compound's biological activity and binding affinity to target enzymes or receptors. X-ray diffraction techniques have been used to determine the crystal structure of similar compounds, providing insights into their three-dimensional conformation and potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-a]pyridine derivatives is influenced by the electronic properties of the triazolo and pyridine rings, as well as the nature of the substituents. These compounds can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, depending on the functional groups present. The sulfonamide fragment, in particular, can engage in hydrogen bonding and other non-covalent interactions, which may be relevant in the context of biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a piperidin-1-ylsulfonyl group can affect the compound's lipophilicity and, consequently, its pharmacokinetic profile. The herbicidal activity of these compounds has been evaluated, indicating that structural modifications can lead to significant changes in biological activity, which can be rationalized through density functional theory (DFT) calculations and structure-activity relationship (SAR) studies .
Aplicaciones Científicas De Investigación
Antimalarial Applications
The compound 2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been explored for its potential antimalarial applications. A study designed a virtual library of [1,2,4]triazolo[4,3-a]pyridines with a sulfonamide fragment, leading to the synthesis of 25 hits. Among these, two compounds demonstrated significant in vitro antimalarial activity against Plasmodium falciparum, one of which closely resembles the compound (Karpina et al., 2020).
Antimicrobial and Antifungal Applications
A series of compounds structurally related to this compound were synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed significant activity against various bacteria, such as Escherichia coli, Staphylococcus aureus, and fungi, including Aspergillus flavus and Candida albicans. This indicates the potential of this class of compounds in developing new antimicrobial and antifungal agents (Suresh, Lavanya, & Rao, 2016).
Antagonist Activity for Receptors
The compound and its derivatives have been investigated for their antagonist activity against various receptors, such as 5-HT2 and alpha 1 receptors. This exploration highlights the potential utility of the compound in creating new therapeutic agents targeting specific receptor pathways (Watanabe et al., 1992).
Herbicidal Activity
Studies have also explored the herbicidal activity of derivatives of this compound. These compounds have shown promising results against a broad spectrum of vegetation, indicating their potential in agricultural applications as herbicides (Liu et al., 2015).
Propiedades
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15-7-3-4-8-16(15)13-23-19(24)22-14-17(9-10-18(22)20-23)27(25,26)21-11-5-2-6-12-21/h3-4,7-10,14H,2,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNRJXUIZCTGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)
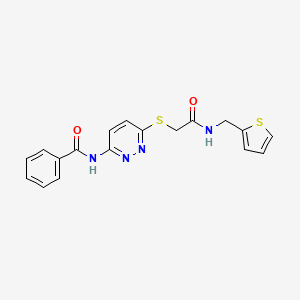

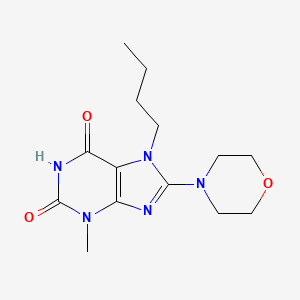



![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)
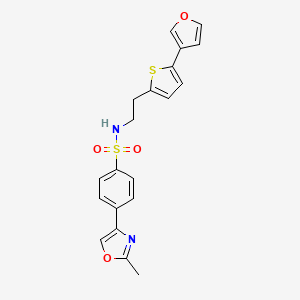
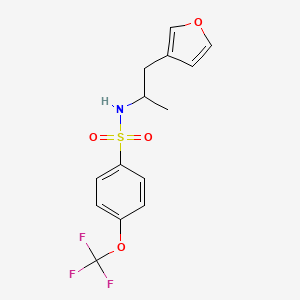
![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)
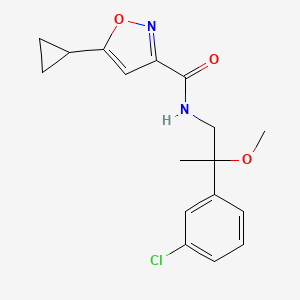
![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)
